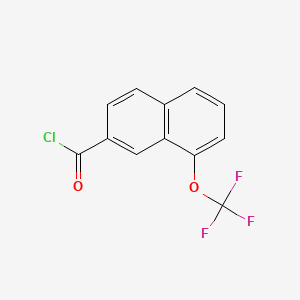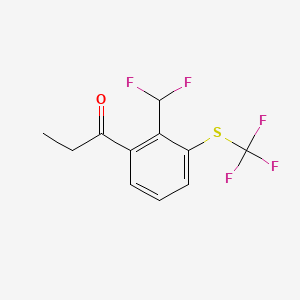
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent under specific reaction conditions.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent.
Formation of Propan-1-one Moiety: The final step involves the formation of the propan-1-one moiety through a suitable reaction, such as Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethylthio groups play a crucial role in its activity. These groups can interact with enzymes, receptors, or other proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers.
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9F5OS |
|---|---|
Molekulargewicht |
284.25 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)6-4-3-5-8(9(6)10(12)13)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
RENTUSMBTNGFPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


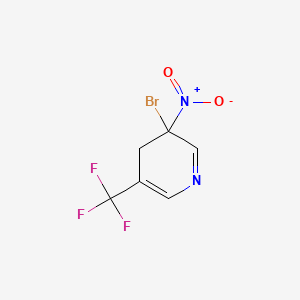
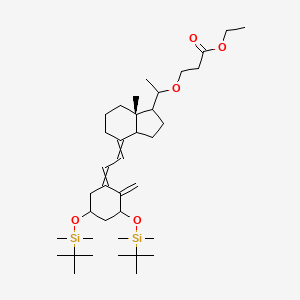
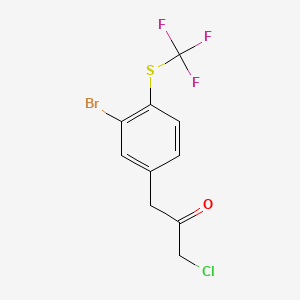

![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
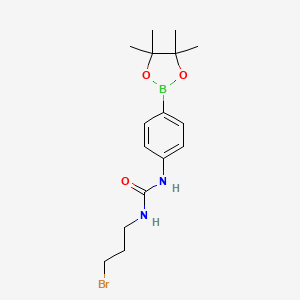



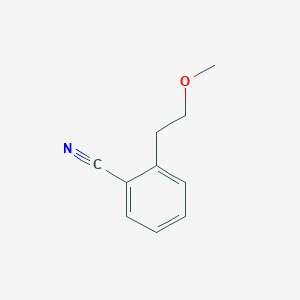
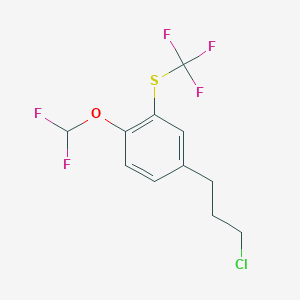
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
